molecular formula C10H7BrF6 B13969978 (R)-1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane

(R)-1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane

Katalognummer: B13969978
Molekulargewicht: 321.06 g/mol
InChI-Schlüssel: JSJHYPQTIIFNIO-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane is a chiral organobromine compound characterized by the presence of a bromine atom and two trifluoromethyl groups attached to a phenyl ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane typically involves the bromination of a suitable precursor. One common method is the bromination of ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanol using a brominating agent such as phosphorus tribromide or hydrobromic acid. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods: In an industrial setting, the production of ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

    Substitution Reactions: ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can yield the corresponding alcohol or hydrocarbon, depending on the reducing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.

Major Products:

    Substitution: Formation of substituted derivatives such as ®-1-azido-1-[3,5-bis(trifluoromethyl)phenyl]ethane.

    Oxidation: Formation of ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanone.

    Reduction: Formation of ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.

Wissenschaftliche Forschungsanwendungen

Chemistry: ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions. It serves as a model compound for investigating the role of halogenated aromatics in biological systems.

Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs that target specific molecular pathways. Its chiral nature makes it useful in the study of enantioselective drug interactions.

Industry: In the industrial sector, ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes and manufacturing applications.

Wirkmechanismus

The mechanism of action of ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and trifluoromethyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and alter cellular pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • ®-1-Bromo-1-[3,5-difluoromethyl)phenyl]ethane
  • ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]propane
  • ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]butane

Comparison: Compared to its analogs, ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane exhibits unique reactivity due to the presence of two trifluoromethyl groups. These groups enhance the compound’s electron-withdrawing properties, making it more reactive in nucleophilic substitution and oxidation reactions. Additionally, the chiral center in ®-1-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane provides opportunities for enantioselective synthesis and studies of stereochemical effects.

Eigenschaften

Molekularformel

C10H7BrF6

Molekulargewicht

321.06 g/mol

IUPAC-Name

1-[(1R)-1-bromoethyl]-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C10H7BrF6/c1-5(11)6-2-7(9(12,13)14)4-8(3-6)10(15,16)17/h2-5H,1H3/t5-/m1/s1

InChI-Schlüssel

JSJHYPQTIIFNIO-RXMQYKEDSA-N

Isomerische SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br

Kanonische SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.